5-Bromo-1-methylquinoxalin-2(1H)-one
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Overview
Description
5-Bromo-1-methylquinoxalin-2(1H)-one is a heterocyclic compound that belongs to the quinoxaline family. This compound is characterized by a quinoxaline core structure with a bromine atom at the 5-position and a methyl group at the 1-position. The presence of the bromine atom and the methyl group imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-methylquinoxalin-2(1H)-one typically involves the bromination of 1-methylquinoxalin-2(1H)-one. One common method is as follows:
Starting Material: 1-methylquinoxalin-2(1H)-one.
Brominating Agent: Bromine or N-bromosuccinimide (NBS).
Solvent: Acetic acid or chloroform.
Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures.
The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced at the 5-position of the quinoxaline ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-methylquinoxalin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The quinoxaline ring can be reduced under specific conditions to form dihydroquinoxaline derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products
Substitution: Formation of 5-substituted quinoxalin-2(1H)-one derivatives.
Oxidation: Formation of 5-bromo-1-methylquinoxaline-2-carboxylic acid or 5-bromo-1-methylquinoxaline-2-carbaldehyde.
Reduction: Formation of 5-bromo-1-methyl-1,2-dihydroquinoxalin-2(1H)-one.
Scientific Research Applications
5-Bromo-1-methylquinoxalin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-1-methylquinoxalin-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromine atom and the quinoxaline core can facilitate binding to these targets, leading to modulation of their activity. The exact pathways involved can vary based on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-1-methylquinoxalin-2(1H)-one: Similar structure with a chlorine atom instead of bromine.
5-Fluoro-1-methylquinoxalin-2(1H)-one: Similar structure with a fluorine atom instead of bromine.
5-Iodo-1-methylquinoxalin-2(1H)-one: Similar structure with an iodine atom instead of bromine.
Uniqueness
5-Bromo-1-methylquinoxalin-2(1H)-one is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. Bromine is larger and more polarizable than chlorine and fluorine, which can affect the compound’s electronic properties and steric interactions. This uniqueness can be leveraged in designing compounds with specific desired properties for various applications.
Properties
Molecular Formula |
C9H7BrN2O |
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Molecular Weight |
239.07 g/mol |
IUPAC Name |
5-bromo-1-methylquinoxalin-2-one |
InChI |
InChI=1S/C9H7BrN2O/c1-12-7-4-2-3-6(10)9(7)11-5-8(12)13/h2-5H,1H3 |
InChI Key |
SARSSPJVAFRJBX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=CC=C2)Br)N=CC1=O |
Origin of Product |
United States |
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